molecular formula C17H12N2O5 B4998417 N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B4998417
M. Wt: 324.29 g/mol
InChI Key: JOYMQHUGMHBYTM-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with a carboxamide group and a nitrophenyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Synthesis of the chromene core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the nitrophenyl-substituted chromene with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The chromene core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a subject of interest in biological research.

    Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may find applications in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation. The molecular targets and pathways involved can vary and may include interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

    N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure but lacks the methyl group, which may affect its chemical and biological properties.

    N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.

    N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-10-6-7-13(14(8-10)19(22)23)18-16(20)12-9-11-4-2-3-5-15(11)24-17(12)21/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYMQHUGMHBYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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